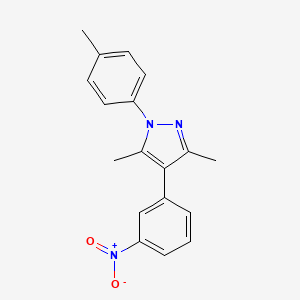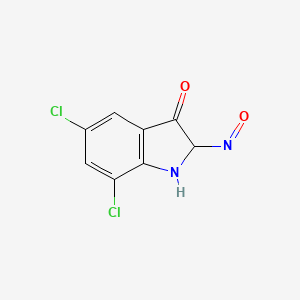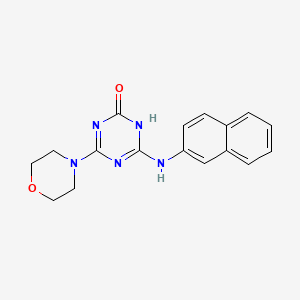![molecular formula C21H25N5O2S B15152421 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B15152421.png)
2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide is a complex organic compound that features a triazole ring, an aminophenyl group, and an ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the aminophenyl and ethoxyphenyl groups via nucleophilic substitution reactions. The final step often involves the coupling of the triazole derivative with a propanamide moiety under mild conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the nitro groups, leading to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or triazole rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced species.
Aplicaciones Científicas De Investigación
2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis or DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
- 5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles
Uniqueness
What sets 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C21H25N5O2S |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
2-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C21H25N5O2S/c1-4-26-19(15-6-8-16(22)9-7-15)24-25-21(26)29-14(3)20(27)23-17-10-12-18(13-11-17)28-5-2/h6-14H,4-5,22H2,1-3H3,(H,23,27) |
Clave InChI |
XOLGHKPGXKAHAC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SC(C)C(=O)NC2=CC=C(C=C2)OCC)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B15152340.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B15152355.png)

![2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-5-nitrobenzoic acid](/img/structure/B15152363.png)
![N-{[2-(1-benzofuran-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B15152364.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B15152372.png)



![3-[(4-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B15152402.png)
![1-(azepan-1-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15152405.png)

![5-Bromo-2-[3-(dimethylamino)propoxy]aniline](/img/structure/B15152426.png)
![2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B15152433.png)
